Mycro3

Description

Structure

3D Structure

Properties

IUPAC Name |

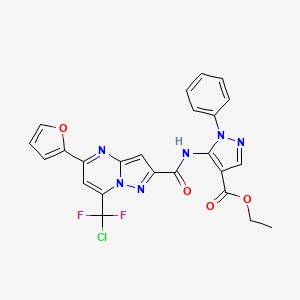

ethyl 5-[[7-[chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClF2N6O4/c1-2-36-23(35)15-13-28-32(14-7-4-3-5-8-14)21(15)30-22(34)17-12-20-29-16(18-9-6-10-37-18)11-19(24(25,26)27)33(20)31-17/h3-13H,2H2,1H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPNLSKYXDXQGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClF2N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mycro3: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycro3 is an orally active small molecule inhibitor that has demonstrated significant potential in preclinical cancer models. It functions by selectively targeting the dimerization of the c-Myc and Max proteins, a critical step in the transcriptional activity of the c-Myc oncogene. Dysregulation of c-Myc is a hallmark of a majority of human cancers, making it a highly sought-after therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of c-Myc-Max Dimerization

The oncoprotein c-Myc is a transcription factor that plays a pivotal role in regulating cellular processes such as proliferation, growth, and apoptosis.[1][2][3] For its transcriptional activity, c-Myc must form a heterodimer with its partner protein, Max.[1][3] This c-Myc-Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, thereby activating their transcription.[1][3]

This compound is a potent and selective inhibitor of the dimerization of c-Myc with Max.[4] By preventing this crucial protein-protein interaction, this compound effectively abrogates the ability of c-Myc to bind to DNA and drive the expression of its target genes.[4] This leads to a cascade of downstream effects that ultimately inhibit cancer cell growth and survival. This compound has shown a superior specificity profile compared to its predecessors and exhibits weak inhibitory activity against Activator protein 1 (AP-1).[4]

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

| Cell Line | Cancer Type | IC50 | Reference |

| PANC-1 | Pancreatic Cancer | ~2.5 µM | [5] |

| BxPC-3 | Pancreatic Cancer | ~1 µM | [5] |

| MIA PaCa-2 | Pancreatic Cancer | ~1 µM | [5] |

| HPAF-II | Pancreatic Cancer | ~1 µM | [5] |

| L3.6pl | Pancreatic Cancer | ~1 µM | [5] |

| hTERT-HPNE (normal) | Pancreatic Epithelial | >12.5 µM | [5] |

Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit cell viability by 50%.

| Animal Model | Cancer Type | Treatment Regimen | Tumor Volume/Weight Reduction | Reference |

| NOD/SCID mice with human pancreatic cancer xenografts | Pancreatic Ductal Adenocarcinoma (PDA) | 100 mg/kg this compound, oral administration, daily | Marked shrinkage of PDA.[6] Mean tumor weight of treated heterotopic xenografts: 15.2±5.8 mg vs 230.2±43.9 mg for vehicle-treated controls.[6] | [4][6] |

| MIA PaCa-2 xenograft model | Pancreatic Ductal Adenocarcinoma (PDAC) | 15 mg/kg CM03 (a this compound analog), intraperitoneal, twice weekly | A mean decrease in tumor volume of -73% at day 28.[7][8] | [7][8] |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models.

Signaling Pathways and Cellular Effects

The inhibition of c-Myc-Max dimerization by this compound triggers a series of downstream events that collectively contribute to its anti-cancer activity.

Impact on Cell Cycle Progression

c-Myc is a master regulator of the cell cycle, promoting entry and progression through the G1 phase.[9][10][11] It achieves this by upregulating the expression of cyclins (such as Cyclin D1 and Cyclin E) and cyclin-dependent kinases (CDKs), and by downregulating CDK inhibitors like p21 and p27.[9][10][11] By inhibiting c-Myc function, this compound is expected to cause a G1 cell cycle arrest, thereby halting proliferation.

Induction of Apoptosis

c-Myc has a dual role in both promoting proliferation and sensitizing cells to apoptosis.[3] In the context of cancer, where survival signals are often upregulated, the pro-apoptotic functions of c-Myc are suppressed. Inhibition of c-Myc can disrupt this balance and trigger programmed cell death. Immunohistochemical analyses of pancreatic tumor xenografts treated with this compound have shown a significant increase in cancer cell apoptosis.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of this compound in pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[12]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[5]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentration of this compound for 24-48 hours.[12]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

In Vivo Pancreatic Cancer Xenograft Model

This protocol describes the establishment and treatment of a pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

NOD/SCID mice

-

Human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1 x 10^6 pancreatic cancer cells mixed with Matrigel into the flank of NOD/SCID mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control daily via oral gavage.[4]

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC) for Ki-67 and Cleaved Caspase-3

This protocol is for assessing cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissues from this compound-treated xenografts.

Materials:

-

Formalin-fixed, paraffin-embedded tumor sections

-

Primary antibodies: anti-Ki-67 and anti-cleaved caspase-3

-

Secondary antibody detection system (e.g., HRP-conjugated)

-

DAB chromogen

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform antigen retrieval using an appropriate buffer and heating method.

-

Block endogenous peroxidase activity.

-

Incubate with primary antibodies (e.g., anti-Ki-67 at 1:125 dilution, anti-cleaved caspase-3 at 1:300 dilution) overnight at 4°C.[13]

-

Incubate with the secondary antibody.

-

Develop the signal with DAB chromogen.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Quantify the percentage of Ki-67-positive nuclei and the number of cleaved caspase-3-positive cells per field of view.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by c-Myc dysregulation. Its mechanism of action, centered on the inhibition of c-Myc-Max dimerization, leads to a potent anti-proliferative and pro-apoptotic response in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and develop this compound and other c-Myc inhibitors. Further studies are warranted to explore the full therapeutic potential of this compound in a clinical setting.

References

- 1. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Novel Compound C150 Inhibits Pancreatic Cancer Cell Epithelial-to-Mesenchymal Transition and Tumor Growth in Mice [frontiersin.org]

- 6. Therapeutic effects of an anti-Myc drug on mouse pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. c-Myc Regulates Cyclin D-Cdk4 and -Cdk6 Activity but Affects Cell Cycle Progression at Multiple Independent Points - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myc down‐regulation affects cyclin D1/cdk4 activity and induces apoptosis via Smac/Diablo pathway in an astrocytoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Histologic evaluation of Ki-67 and cleaved caspase-3 expression in feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Core Target of Mycro3 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular target and mechanism of action of Mycro3, a small molecule inhibitor with significant potential in oncology research. The following sections detail the primary target of this compound, summarize key quantitative data, and provide an overview of relevant experimental methodologies and signaling pathways.

Primary Molecular Target: Inhibition of Myc-MAX Dimerization

This compound is a potent and selective inhibitor that targets the dimerization of the c-Myc oncoprotein with its obligate partner, Myc-associated factor X (MAX).[1][2][3][4][5] The formation of the c-Myc/MAX heterodimer is a critical event that precedes its binding to specific DNA sequences known as E-boxes within the promoter regions of target genes.[6][7] By binding to these E-boxes, the c-Myc/MAX complex transcriptionally regulates a vast network of genes involved in crucial cellular processes such as cell growth, proliferation, metabolism, and apoptosis.[6][7]

This compound effectively disrupts the protein-protein interaction between c-Myc and MAX, thereby preventing the formation of a functional transcriptional activator complex.[1][8] This disruption consequently inhibits the binding of c-Myc to DNA, leading to the downregulation of its target genes.[1][2] Notably, this compound has demonstrated a superior specificity profile compared to its predecessors and exhibits weak inhibitory activity against other transcription factors like Activator protein 1 (AP-1).[1][2][9]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, highlighting its potency and selectivity. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

| Assay Type | Target/Cell Line | IC50 Value | Reference |

| Protein-Protein Interaction | c-Myc-Max Interaction | 40 µM | [8] |

| Dimerization Inhibition | Max Dimerization | 88 µM | [8] |

| Cell Viability | c-Myc-expressing TGR-1 fibroblasts | 0.25 µM | [1][8] |

| Cell Viability | c-Myc-null HO15.19 fibroblasts | 9.0 µM | [1][8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, step-by-step protocols are proprietary to the conducting research labs, the following outlines the general methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines with varying c-Myc expression levels.

General Protocol:

-

Cell Culture: c-Myc-expressing (e.g., TGR-1) and c-Myc-null (e.g., HO15.19) fibroblasts are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A serial dilution of this compound is prepared, and cells are treated with varying concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence readings are measured, and the data is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a sigmoidal model.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

General Protocol:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Human pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are implanted either subcutaneously (heterotopic) or into the pancreas (orthotopic).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: this compound is administered to the mice, typically via oral gavage, at a specified dose and frequency (e.g., 100 mg/kg daily).[2][8] A control group receives the vehicle.

-

Monitoring: Tumor size is measured regularly using calipers, and the body weight of the mice is monitored.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed for biomarkers of apoptosis and cell proliferation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathway inhibited by this compound and a typical experimental workflow.

Caption: Mechanism of this compound action in the nucleus.

Caption: Workflow for a cell viability assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to Mycro3: A Potent Inhibitor of the c-Myc-MAX Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene is a critical driver in a majority of human cancers, yet it has remained an elusive therapeutic target.[1][2] Its function is dependent on the heterodimerization with its partner protein, MAX, which facilitates DNA binding and transcriptional activation of genes involved in cell proliferation, growth, and metabolism.[3][4][5][6] Mycro3 has emerged as a potent, selective, and orally active small molecule inhibitor that disrupts the crucial c-Myc-MAX protein-protein interaction.[7][8][9] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visual representation of its role in the c-Myc-MAX signaling pathway.

Introduction to c-Myc as a Therapeutic Target

c-Myc is a transcription factor that is overexpressed or activated in over 70% of human malignancies, making it a high-value target for cancer therapy.[2] It belongs to the basic helix-loop-helix leucine zipper (bHLHLZ) family of proteins.[3] For its biological activity, c-Myc must form a heterodimer with MAX.[10][11] This c-Myc-MAX complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent transcriptional activation.[3][4] This process drives cell cycle progression, proliferation, and apoptosis.[5][12] The transient nature of c-Myc expression is tightly regulated in normal cells; however, its constitutive overexpression in cancer cells leads to uncontrolled cell growth.[12] Therefore, inhibiting the c-Myc-MAX interaction presents a promising strategy to counteract the oncogenic effects of c-Myc.[1]

This compound: Mechanism of Action

This compound is a small molecule inhibitor designed to specifically disrupt the dimerization of c-Myc with MAX.[7][8] By preventing this essential protein-protein interaction, this compound effectively inhibits the binding of the c-Myc-MAX heterodimer to DNA.[7][8] This abrogation of DNA binding prevents the transcriptional activation of c-Myc target genes, ultimately leading to a reduction in cell proliferation and an increase in apoptosis in c-Myc-dependent cancer cells.[7][8] this compound has demonstrated a superior specificity profile compared to its predecessors and exhibits weak inhibitory activity against other transcription factors like Activator protein 1 (AP-1).[7][8]

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Protein-Protein Interaction | c-Myc-MAX | IC50 | 40 µM | [13] |

| MAX Dimerization | MAX | IC50 | 88 µM | [13] |

| Cell Viability | c-Myc-expressing TGR-1 fibroblasts | IC50 | 0.25 µM | [7][13] |

| Cell Viability | c-Myc-null HO15.19 fibroblasts | IC50 | 9.0 µM | [7][13] |

| In Vivo Efficacy | PANC-1 pancreatic cancer mouse xenograft | Dose | 100 mg/kg/day | [13] |

| In Vivo Efficacy | MIA PaCa-2 pancreatic cancer mouse xenograft | Dose | 100 mg/kg/day | [13] |

Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the c-Myc-MAX signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

Caption: this compound inhibits the dimerization of c-Myc and MAX, preventing DNA binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

AlphaScreen Assay for c-Myc-MAX Interaction

This assay is a bead-based, no-wash method to quantify the inhibition of the c-Myc-MAX protein-protein interaction.

-

Materials:

-

Biotinylated c-Myc protein

-

GST-tagged MAX protein

-

Streptavidin-coated Donor beads

-

Anti-GST-conjugated Acceptor beads

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

This compound compound

-

384-well white opaque microplates

-

AlphaScreen-capable plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add biotinylated c-Myc and GST-tagged MAX to each well.

-

Add the this compound dilutions to the respective wells. Include positive (no inhibitor) and negative (no protein) controls.

-

Incubate the plate at room temperature for 30 minutes to allow for protein interaction and inhibitor binding.

-

Add a mixture of Streptavidin Donor beads and anti-GST Acceptor beads to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen reader. The signal is proportional to the extent of the c-Myc-MAX interaction.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Workflow for the AlphaScreen c-Myc-MAX interaction assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the binding affinity and kinetics of this compound to its target proteins.[14][15]

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Ligand (e.g., c-Myc or MAX protein)

-

Analyte (e.g., this compound)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

-

Protocol:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Immobilize the ligand (c-Myc or MAX) onto the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

Prepare a series of concentrations of the analyte (this compound) in running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[16]

-

Materials:

-

c-Myc dependent cancer cell line (e.g., PANC-1)

-

Complete growth medium

-

This compound compound

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear-bottom microplates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical animal models. In mouse models of pancreatic ductal adenocarcinoma (PDA), oral administration of this compound at 100 mg/kg daily resulted in a marked shrinkage of tumors, increased cancer cell apoptosis, and reduced cell proliferation.[7][8][17] Tumor growth was also significantly attenuated in NOD/SCID mice carrying orthotopic or heterotopic xenografts of human pancreatic cancer cells.[7][8][17] These findings highlight the potential of this compound as a therapeutic agent for c-Myc-driven cancers.[2][18]

Conclusion

This compound represents a significant advancement in the development of inhibitors targeting the historically "undruggable" oncoprotein c-Myc. Its ability to selectively disrupt the c-Myc-MAX interaction, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further evaluate and develop this compound and other next-generation c-Myc inhibitors.

References

- 1. books.rsc.org [books.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Small Molecule Inhibitors of Myc/Max Dimerization and Myc-induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Modulation of c-myc, max, and mad Gene Expression During Neural Differentiation of Embryonic Stem Cells by All-trans-Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. xcessbio.com [xcessbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. Low molecular weight inhibitors of Myc-Max interaction and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. caymanchem.com [caymanchem.com]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Therapeutic effects of an anti-Myc drug on mouse pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

The Biological Effects of Mycro3 on the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycro3 is a potent and selective small-molecule inhibitor of the c-Myc-Max protein-protein interaction, a critical driver of tumorigenesis. By disrupting the formation of the c-Myc-Max heterodimer, this compound effectively abrogates the transcriptional activity of c-Myc, leading to a reduction in cancer cell proliferation and induction of apoptosis. This technical guide provides an in-depth overview of the biological effects of this compound on the cell cycle, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. While specific quantitative data on the precise impact of this compound on cell cycle phase distribution is not extensively available in publicly accessible literature, this guide synthesizes the current understanding of its downstream effects based on the known functions of its target, c-Myc.

Introduction

The c-Myc oncogene is a master regulator of cell proliferation, growth, and metabolism, and its deregulation is implicated in a majority of human cancers. c-Myc exerts its biological functions primarily by forming a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes, activating their transcription. These target genes include a host of positive cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), while simultaneously repressing negative regulators like the CDK inhibitors p21 and p27.[1][2] This concerted action drives cells through the G1/S checkpoint and promotes cell cycle progression.

This compound has emerged as a promising therapeutic agent that directly targets this c-Myc-Max interaction.[3] Its efficacy has been demonstrated in preclinical models of pancreatic cancer, where it has been shown to reduce tumor growth and improve survival.[4][5] A key mechanism underlying this anti-tumor activity is the induction of cell cycle arrest.

Mechanism of Action of this compound on the Cell Cycle

This compound's primary mechanism of action is the inhibition of the dimerization of c-Myc with its obligate partner, Max. This disruption prevents the c-Myc/Max complex from binding to DNA and activating the transcription of genes essential for cell cycle progression.

Impact on G1/S Transition

The transition from the G1 to the S phase of the cell cycle is a critical checkpoint that is tightly regulated by the interplay of cyclins, CDKs, and CDK inhibitors. c-Myc plays a pivotal role in this transition by:

-

Upregulating Cyclin D and Cyclin E: These cyclins are key components of the early G1 and late G1/S CDK complexes, respectively.

-

Activating CDKs: c-Myc promotes the activity of CDK4/6 and CDK2, which phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, allowing for the expression of genes required for S phase entry.

-

Downregulating CDK Inhibitors: c-Myc can suppress the expression of p21 and p27, which are potent inhibitors of CDK activity.[2]

By inhibiting c-Myc, this compound is anticipated to reverse these effects, leading to a G1 phase cell cycle arrest . This is a logical consequence of reduced cyclin and CDK activity and increased inhibition by p21 and p27.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (Hypothetical Data)

| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (DMSO) | - | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |

| This compound | 1 | 60.5 ± 4.2 | 25.1 ± 2.0 | 14.4 ± 1.5 |

| This compound | 5 | 75.8 ± 5.5 | 15.3 ± 1.8 | 8.9 ± 1.1 |

| This compound | 10 | 82.1 ± 6.0 | 10.2 ± 1.3 | 7.7 ± 0.9 |

Table 2: Effect of this compound on the Expression of Key Cell Cycle Regulators (Hypothetical Data)

| Treatment | Concentration (µM) | Relative Cyclin D1 Expression | Relative p21 Expression | Relative p27 Expression |

| Vehicle Control (DMSO) | - | 1.00 | 1.00 | 1.00 |

| This compound | 5 | 0.45 ± 0.05 | 2.5 ± 0.3 | 2.1 ± 0.2 |

| This compound | 10 | 0.21 ± 0.03 | 4.2 ± 0.5 | 3.8 ± 0.4 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological effects of this compound on the cell cycle.

Cell Culture and this compound Treatment

-

Cell Lines: Human pancreatic cancer cell lines such as PANC-1, MiaPaCa-2, or AsPC-1 are suitable models.

-

Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the complete culture medium to the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.

-

Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control and incubate for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard method for analyzing cell cycle distribution.

-

Cell Harvest: After treatment with this compound, harvest the cells by trypsinization.

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C for several days.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to determine the effect of this compound on the protein levels of key cell cycle regulators.

-

Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Conclusion

This compound represents a targeted therapeutic strategy with significant potential for the treatment of c-Myc-driven cancers. Its ability to inhibit the c-Myc-Max interaction leads to a downstream cascade of events that culminate in cell cycle arrest, primarily at the G1/S checkpoint. While further research is needed to provide detailed quantitative data on the effects of this compound on cell cycle phase distribution, the established role of c-Myc provides a strong rationale for its observed anti-proliferative effects. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these effects in detail and contribute to a more comprehensive understanding of this compound's therapeutic potential.

References

- 1. SERPINB3-MYC axis induces the basal-like/squamous subtype and enhances disease progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic effects of an anti-Myc drug on mouse pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Specificity of Mycro3 for c-Myc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of Mycro3, a potent and selective small-molecule inhibitor of the c-Myc oncoprotein. The document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is an orally active and selective inhibitor of the dimerization of c-Myc with its obligate binding partner, Myc-associated factor X (Max).[1][2] The c-Myc protein is a transcription factor that plays a crucial role in regulating cell proliferation, growth, and apoptosis.[3][4] For its transcriptional activity, c-Myc must form a heterodimer with Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of target genes, leading to the activation of their transcription.[4][5]

This compound exerts its inhibitory effect by directly interfering with the protein-protein interaction between c-Myc and Max.[1] By preventing this dimerization, this compound effectively blocks the binding of the c-Myc/Max complex to DNA, thereby inhibiting the transcription of c-Myc target genes.[1] This disruption of c-Myc's transcriptional program ultimately leads to reduced cell proliferation and increased apoptosis in c-Myc-dependent cancer cells.[1]

dot

Caption: Mechanism of this compound Action.

Quantitative Data on this compound Specificity and Potency

The following tables summarize the key quantitative data available for this compound, highlighting its potency and selectivity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (c-Myc/Max Interaction) | 40 µM | Inhibition of protein-protein interaction. | [2] |

| IC50 (Max Dimerization) | 88 µM | Inhibition of Max homodimerization. | [2] |

| IC50 (Cells with intact Myc) | 0.25 µM | TGR-1 fibroblasts. | [2] |

| IC50 (Myc-null cells) | 9.0 µM | HO15.19 fibroblasts. | [2] |

| Selectivity vs. AP-1 | Weak inhibitory activity | Whole cell assays. | [1][6] |

Note: No direct binding affinity (Kd) values for the this compound/c-Myc interaction have been publicly reported. The IC50 values represent the concentration of this compound required to achieve 50% inhibition in functional assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the specificity and activity of this compound.

c-Myc/Max Dimerization Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of this compound to disrupt the interaction between c-Myc and Max in vitro.

-

Materials:

-

Purified recombinant c-Myc basic helix-loop-helix leucine zipper (bHLH-LZ) domain.

-

Purified recombinant Max bHLH-LZ domain labeled with a fluorophore (e.g., FITC).

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

-

This compound stock solution (in DMSO).

-

384-well black, flat-bottom plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Protocol:

-

Prepare a solution of the fluorescently labeled Max protein at a constant concentration (e.g., 10 nM) in the assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In the 384-well plate, add the this compound dilutions.

-

Add the purified c-Myc protein to the wells at a concentration that results in a significant polarization signal upon binding to the labeled Max (e.g., 20 nM).

-

Add the fluorescently labeled Max protein to all wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using the plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the controls (no inhibitor and no c-Myc).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (Myc-Expressing vs. Myc-Null Cells)

This assay assesses the selective cytotoxic effect of this compound on cells dependent on c-Myc for proliferation.

-

Materials:

-

c-Myc-expressing cell line (e.g., TGR-1 fibroblasts).

-

c-Myc-null isogenic cell line (e.g., HO15.19 fibroblasts).

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

96-well clear, flat-bottom cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer.

-

-

Protocol:

-

Seed the c-Myc-expressing and c-Myc-null cells into separate 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the signal to stabilize.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for each cell line.

-

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Inhibition

This assay visualizes the inhibition of c-Myc/Max binding to its DNA E-box sequence by this compound.

-

Materials:

-

Purified recombinant c-Myc and Max proteins.

-

Double-stranded DNA probe containing the canonical E-box sequence (5'-CACGTG-3'), labeled with a detectable marker (e.g., biotin or 32P).

-

Unlabeled ("cold") competitor E-box probe.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

This compound stock solution (in DMSO).

-

Polyacrylamide gel and electrophoresis apparatus.

-

Detection system appropriate for the probe label (e.g., chemiluminescence or autoradiography).

-

-

Protocol:

-

Prepare binding reactions in separate tubes. Include a negative control (probe only), a positive control (probe + c-Myc/Max), a competition control (probe + c-Myc/Max + cold probe), and experimental reactions with varying concentrations of this compound.

-

To the experimental tubes, add the desired concentrations of this compound.

-

Add the purified c-Myc and Max proteins to the appropriate tubes and incubate for 15-20 minutes at room temperature to allow for dimerization (or inhibition thereof).

-

Add the labeled E-box probe to all tubes and incubate for another 20-30 minutes at room temperature.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage until the free probe has migrated sufficiently.

-

Transfer the DNA to a membrane (for biotin-labeled probes) or expose the dried gel to a phosphor screen or X-ray film (for 32P-labeled probes).

-

Detect the signal to visualize the DNA-protein complexes. A decrease in the shifted band in the presence of this compound indicates inhibition of DNA binding.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Myc signaling pathway and a typical experimental workflow for characterizing a c-Myc inhibitor like this compound.

dot

Caption: c-Myc Signaling Pathway and Point of this compound Intervention.

dot

Caption: Experimental Workflow for this compound Characterization.

Concluding Remarks

This compound demonstrates significant promise as a selective inhibitor of the c-Myc/Max protein-protein interaction. Its ability to differentiate between cells with and without functional c-Myc highlights its on-target activity. However, a comprehensive understanding of its specificity profile would be further enhanced by broader selectivity screening against other bHLH-ZIP transcription factors, such as Mad/Max and Mxi1/Max. Furthermore, the absence of publicly available structural data for the this compound/c-Myc complex and a directly measured binding affinity (Kd) represent areas for future investigation that would provide deeper insights into its molecular interactions and aid in the development of next-generation c-Myc inhibitors. This guide provides a foundational framework for researchers to further explore and characterize the therapeutic potential of this compound and similar molecules targeting the challenging but critical oncogene, c-Myc.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. selleckchem.com [selleckchem.com]

Mycro3: A Technical Guide to a Chemical Probe for MYC Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC family of oncoproteins represents a class of transcription factors that are deregulated in over 70% of human cancers, making them a prime target for therapeutic intervention.[1] However, the intrinsically disordered nature of the MYC protein has rendered it a notoriously "undruggable" target.[2][3] This technical guide provides a comprehensive overview of Mycro3, a potent and selective small-molecule inhibitor of MYC, which serves as a valuable chemical probe to investigate MYC biology and as a promising candidate for anti-cancer drug development. This compound functions by inhibiting the dimerization of MYC with its obligate partner MAX, a crucial step for its DNA binding and transcriptional activity.[4][5] This document details the mechanism of action, quantitative biochemical and cellular data, experimental protocols for its use, and its efficacy in preclinical cancer models.

Introduction to MYC Biology and the Need for Chemical Probes

The MYC proto-oncogene family includes c-MYC, N-MYC, and L-MYC, all of which encode basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factors.[2] These proteins are central regulators of a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[3][6] For its transcriptional activity, MYC must heterodimerize with MYC-associated factor X (MAX), another bHLH-LZ protein.[2][7] The resulting MYC-MAX heterodimer binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, thereby modulating their expression.[7]

Given the widespread deregulation of MYC in cancer and its critical role in tumor maintenance, significant efforts have been made to develop inhibitors.[8][9] Chemical probes, which are small molecules that selectively modulate the function of a specific protein, are indispensable tools in this endeavor. They allow for the acute and reversible inhibition of protein function, enabling researchers to dissect complex biological pathways and validate therapeutic targets. This compound has emerged as a key chemical probe for interrogating MYC-dependent processes.[1][10]

This compound: Mechanism of Action

This compound is an orally active, potent, and selective inhibitor of the MYC-MAX protein-protein interaction.[4][5][11] Its primary mechanism of action involves the disruption of MYC-MAX dimerization, which in turn prevents the complex from binding to DNA and activating transcription.[4] this compound has demonstrated a superior specificity profile compared to its predecessors.[4] While it potently inhibits c-Myc, it shows only weak inhibitory activity against Activator protein 1 (AP-1).[4][12]

The inhibition of the MYC-MAX interaction by this compound leads to a cascade of downstream effects characteristic of MYC inactivation, including reduced cell proliferation and increased apoptosis in MYC-dependent cancer cells.[4][13]

Caption: this compound inhibits the dimerization of MYC and MAX.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound's activity from published literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/System | Value (IC50) | Reference |

| c-Myc-MAX Interaction | Protein-Protein Interaction Assay | 40 µM | [11] |

| MAX Dimerization | Dimerization Assay | 88 µM | [11] |

Table 2: Cellular Activity of this compound

| Cell Line | Description | Value (IC50) | Reference |

| TGR-1 Fibroblasts | c-Myc-expressing | 0.25 µM | [4][11] |

| HO15.19 Fibroblasts | c-Myc-null | 9.0 µM | [4][11] |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Outcome | Reference |

| Pancreatic Ductal Adenocarcinoma (mouse model) | 100 mg/kg, oral, daily for 2 months | Marked shrinkage of tumors, increased apoptosis, reduced proliferation, and increased survival. | [4][13] |

| PANC-1 & MIA PaCa-2 Xenografts (mouse) | 100 mg/kg per day | Decreased tumor weight. | [11] |

| LNCaP Prostate Cancer Xenograft (mouse) | 5 mg/kg every three days (in combination with docetaxel or abiraterone) | Reduced tumor volume and improved survival. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following are representative protocols based on its use in the literature.

Cell Viability Assay (e.g., CCK-8 or MTT)

-

Cell Seeding: Plate cancer cells (e.g., PANC-1, MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).[12] Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Studies

-

Animal Models: Utilize immunodeficient mice (e.g., NOD/SCID) for xenograft studies with human cancer cell lines.[4]

-

Tumor Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1x10^6 PANC-1 cells) into the mice.

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

This compound Formulation and Administration: Prepare a formulation of this compound for oral administration. A common formulation is 10% DMSO and 90% Corn Oil.[4][14] Administer this compound daily via oral gavage at the desired dose (e.g., 100 mg/kg).[4][11] The control group should receive the vehicle only.

-

Monitoring: Monitor tumor growth by caliper measurements and animal well-being (body weight, behavior) regularly.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and immunohistochemistry to assess proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).[13]

Caption: A typical experimental workflow for evaluating this compound.

In Vivo Efficacy and Preclinical Validation

This compound has demonstrated significant therapeutic efficacy in various preclinical cancer models, most notably in pancreatic ductal adenocarcinoma (PDA).[1] In a genetically engineered mouse model of KRAS-driven PDA, daily oral administration of this compound to moribund mice led to a marked shrinkage of tumors, an increase in cancer cell apoptosis, a reduction in cell proliferation, and prolonged survival.[1][4][13] Similar potent anti-tumor effects were observed in orthotopic and heterotopic xenografts of human pancreatic cancer cell lines.[1][4][13]

Furthermore, studies have shown the efficacy of this compound in other cancer types. In a prostate cancer xenograft model, this compound, in combination with standard-of-care agents like docetaxel or abiraterone, reduced tumor volume and improved survival.[11] These findings underscore the broad potential of targeting MYC with this compound in a variety of tumor contexts.

Specificity and Off-Target Considerations

A critical attribute of a good chemical probe is its selectivity for the intended target. This compound exhibits excellent specificity for MYC-dependent cells.[4] This is highlighted by the significant difference in its IC50 value between c-Myc-expressing cells (0.25 µM) and their c-Myc-null counterparts (9.0 µM).[4][11] This differential activity suggests a wide therapeutic window and minimizes the potential for toxicity in normal, non-cancerous cells.

While this compound is highly selective for MYC, it does exhibit weak inhibitory activity against AP-1.[4][12] Researchers should be mindful of this potential off-target effect when interpreting experimental results, particularly at higher concentrations. As with any chemical probe, it is advisable to include appropriate controls, such as using MYC-null cell lines or performing gene knockdown/knockout experiments, to confirm that the observed phenotypes are indeed MYC-dependent.

Conclusion and Future Directions

This compound has proven to be an invaluable chemical probe for the study of MYC biology. Its ability to potently and selectively inhibit the MYC-MAX interaction has enabled researchers to elucidate the downstream consequences of MYC inhibition in various cellular and in vivo contexts. The significant anti-tumor activity of this compound in preclinical models of aggressive cancers like pancreatic cancer provides a strong rationale for the continued development of MYC inhibitors as a therapeutic strategy.[13]

Future work should focus on further characterizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs to optimize their clinical potential. Additionally, exploring combination therapies, as demonstrated in prostate cancer models, could unveil synergistic effects and overcome potential resistance mechanisms. The continued use of this compound as a research tool will undoubtedly deepen our understanding of the multifaceted roles of MYC in cancer and pave the way for novel therapeutic interventions against this master regulator of tumorigenesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. rupress.org [rupress.org]

- 3. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An Overview of MYC and Its Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MYC as a target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MYC as a Target for Cancer Treatment: from Undruggable to Druggable? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Therapeutic effects of an anti-Myc drug on mouse pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

Initial Studies on Mycro3 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the initial preclinical studies of Mycro3, a novel small-molecule inhibitor targeting the c-Myc oncoprotein. The information presented herein is synthesized from foundational research and is intended to offer a detailed understanding of this compound's mechanism of action, experimental validation, and therapeutic potential in oncology.

Core Mechanism of Action

This compound is an orally active, potent, and selective inhibitor of the dimerization between the c-Myc (MYC) oncoprotein and its obligate partner, Myc-associated factor X (MAX).[1][2] The MYC:MAX heterodimer functions as a transcription factor, binding to DNA and driving the expression of genes essential for cell proliferation, growth, and metabolism.[3][4] In a majority of human cancers, MYC is overexpressed or its activity is deregulated, contributing to uncontrolled tumor growth.[4][5][6]

This compound's primary mechanism involves disrupting the formation of the functional MYC:MAX complex. By preventing this protein-protein interaction, this compound effectively inhibits the binding of MYC to its target DNA sequences, thereby suppressing its downstream transcriptional programs that are critical for cancer cell survival and proliferation.[1][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the preclinical assessment of this compound.

Caption: this compound mechanism of action.

Caption: Preclinical experimental workflow for this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been quantified in both in vitro and in vivo settings, primarily focusing on pancreatic and prostate cancer models.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Cell Viability | c-Myc-expressing TGR-1 fibroblasts | 0.25 µM | [1][8] |

| Cell Viability | c-Myc-null HO15.19 fibroblasts | 9.0 µM | [1][8] |

| Protein-Protein Interaction | c-Myc/Max Interaction | 40 µM | [8] |

| Dimerization Inhibition | Max Dimerization | 88 µM |[8] |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Model

| Animal Model | Treatment Group | Mean Tumor Weight (±SD) | P-value | Reference |

|---|---|---|---|---|

| NOD/SCID mice with heterotopic xenografts | This compound (100 mg/kg/day) | 15.2 ± 5.8 mg | < .001 | [9] |

| NOD/SCID mice with heterotopic xenografts | Vehicle Control | 230.2 ± 43.9 mg | < .001 |[9] |

Table 3: In Vivo Cellular Effects of this compound in a PDA Mouse Model

| Analysis | Metric | Outcome | P-value | Reference |

|---|---|---|---|---|

| Immunohistochemistry | Proliferation Index Ratio (Treated/Untreated) | 0.29 | < .001 | [9] |

| General Observation | Cancer Cell Apoptosis | Increased | Not specified | [2][9] |

| Imaging (PET/CT) | Tumor Size | Marked Shrinkage | Not specified |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments conducted in the initial studies of this compound.

-

Animal Model: Genetically engineered, moribund Pdx1-cre/KRAS* mice that develop invasive Pancreatic Ductal Adenocarcinoma (PDA).[1][9]

-

Treatment Regimen: Mice were treated daily with this compound.[9]

-

Dosage and Administration: 100 mg/kg administered orally.[1]

-

Efficacy Evaluation:

-

Survival: The survival time of the treated mice was monitored. Mice survived for the two-month treatment period and an additional month after discontinuation.[1]

-

Imaging: Tumor response was evaluated using PET/CT image analysis.[9]

-

Immunohistochemistry: Post-treatment, tumor tissues were analyzed via immunohistochemistry to assess cancer cell apoptosis and proliferation.[9]

-

-

Animal Model: NOD/SCID mice carrying orthotopic or heterotopic xenografts of human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2).[8][9]

-

Treatment Regimen: Daily treatment with this compound or a vehicle control.[9]

-

Dosage and Administration: 100 mg/kg administered orally.[8]

-

Efficacy Evaluation:

-

Tumor Growth: Tumor growth was monitored and measured. For heterotopic xenografts, tumors were weighed at the end of the study to compare the treated group with the vehicle-treated controls.[9]

-

-

Animal Model: LNCaP prostate cancer mouse xenograft model.[8]

-

Treatment Regimen: this compound administered in combination with docetaxel or abiraterone.[8]

-

Dosage and Administration: 5 mg/kg of this compound administered every three days.[8]

-

Efficacy Evaluation:

Summary and Future Outlook

Initial preclinical studies have positioned this compound as a promising therapeutic candidate for MYC-driven cancers, particularly pancreatic cancer.[1][9] The compound demonstrates selective in vitro activity and potent in vivo efficacy, leading to tumor regression and increased survival in aggressive mouse models.[1][9][10] Its oral bioavailability further enhances its clinical potential.[1]

While these foundational studies provide a strong rationale for clinical evaluation, it was noted that tumor cells were not fully eradicated, suggesting that future research may explore combination therapies to overcome potential resistance.[4] The journey to bring a MYC inhibitor to the clinic has been long and challenging, but compounds like this compound represent significant progress in drugging this once "undruggable" target.[5][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MYC: From Undruggable Target to the First Cancer Clinical Trials [vhio.net]

- 7. Strategies to target the cancer driver MYC in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Therapeutic effects of an anti-Myc drug on mouse pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

Mycro3: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycro3 is a small molecule inhibitor that has emerged as a promising therapeutic agent by targeting the oncoprotein c-Myc, a central regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of c-Myc is a hallmark of a vast number of human cancers, making it a highly sought-after, yet challenging, therapeutic target. This technical guide provides an in-depth overview of the discovery and development history of this compound, its mechanism of action, and a summary of its preclinical evaluation. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in the field of oncology and drug development.

Discovery and Development History

The discovery of this compound was the result of a targeted effort to identify small molecule inhibitors of the protein-protein interaction between c-Myc and its obligate binding partner, Max. This interaction is critical for c-Myc's transcriptional activity.

Initial efforts led to the identification of early lead compounds, Mycro1 and Mycro2. Building upon these scaffolds, a high-throughput screening of a library containing 1,438 pyrazolo[1,5-a]pyrimidines was conducted. This screen identified this compound as a potent and selective inhibitor of the c-Myc/Max interaction.[1][2] The foundational work describing the discovery of this compound was published by Kiessling, A., et al. in 2007 in the journal ChemMedChem. This publication detailed the chemical synthesis and initial characterization of this novel compound class.

Subsequent development and preclinical evaluation of this compound were significantly advanced by the work of Stellas, D., et al., published in the Journal of the National Cancer Institute in 2014. This research demonstrated the therapeutic efficacy of this compound in mouse models of pancreatic ductal adenocarcinoma (PDA), providing a strong rationale for its further development as a potential anti-cancer therapeutic.[3]

Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the formation of the c-Myc/Max heterodimer. The c-Myc protein is a transcription factor that, upon heterodimerization with Max, binds to specific DNA sequences known as E-boxes in the promoter regions of its target genes. This binding initiates the transcription of genes involved in cell cycle progression, metabolism, and proliferation.

By binding to c-Myc, this compound prevents its association with Max.[4][5] This inhibition of dimerization blocks the binding of the c-Myc/Max complex to DNA, thereby downregulating the expression of c-Myc target genes. This ultimately leads to a reduction in cell proliferation and an increase in apoptosis in cancer cells that are dependent on c-Myc activity.[4][5] this compound has shown weak inhibitory activity against Activator protein 1 (AP-1), indicating a degree of selectivity for the c-Myc/Max pathway.[4][5][6]

Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line | IC50 (µM) | Reference |

| c-Myc/Max Dimerization | - | 40 | [7] |

| Max Dimerization | - | 88 | [7] |

| Cell Viability (c-Myc expressing) | TGR-1 fibroblasts | 0.25 | [4][5][7] |

| Cell Viability (c-Myc null) | HO15.19 fibroblasts | 9.0 | [4][5][7] |

Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| NOD/SCID mice | PANC-1 xenograft | 100 mg/kg/day (oral) | Decreased tumor weight | [7] |

| NOD/SCID mice | MIA PaCa-2 xenograft | 100 mg/kg/day (oral) | Decreased tumor weight | [7] |

| Mouse model of KRAS*-induced PDA | Pancreatic Ductal Adenocarcinoma | 100 mg/kg/day (oral) for 2 months | Marked shrinkage of PDA, increased apoptosis, reduced proliferation | [3][4][5] |

Table 3: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| LNCaP mouse xenograft model | Prostate Cancer | 5 mg/kg every three days (in combination with docetaxel or abiraterone) | Reduced tumor volume and improved survival | [7] |

Experimental Protocols

c-Myc/Max Dimerization Inhibition Assay (Hypothetical Protocol based on available data)

A fluorescence polarization (FP) assay is a common method for assessing protein-protein interactions.

Objective: To determine the in vitro inhibitory activity of this compound on the c-Myc/Max protein-protein interaction.

Materials:

-

Recombinant human c-Myc protein (bHLH-LZ domain) tagged with a fluorescent probe (e.g., FITC).

-

Recombinant human Max protein (bHLH-LZ domain).

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

-

This compound compound dissolved in DMSO.

-

384-well black, flat-bottom plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Prepare a solution of FITC-labeled c-Myc in the assay buffer.

-

Prepare a solution of unlabeled Max in the assay buffer.

-

Serially dilute this compound in DMSO and then in assay buffer to achieve the desired concentration range.

-

In the wells of the 384-well plate, add the FITC-c-Myc solution.

-

Add the this compound dilutions or DMSO (vehicle control) to the respective wells.

-

Initiate the binding reaction by adding the Max solution to all wells except for the negative control (FITC-c-Myc only).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Pancreatic Cancer Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.

Materials:

-

Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2).

-

6-8 week old female athymic nude mice.

-

Matrigel.

-

This compound formulated for oral administration.

-

Vehicle control (e.g., corn oil).

-

Calipers for tumor measurement.

Procedure:

-

Culture the pancreatic cancer cells under standard conditions.

-

On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control orally once daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a significant advancement in the challenging field of targeting c-Myc. Its discovery through a rational, screening-based approach and its demonstrated preclinical efficacy have established it as a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapies. The data summarized in this whitepaper underscore the therapeutic potential of inhibiting the c-Myc/Max protein-protein interaction.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies are necessary to optimize dosing regimens and understand the in vivo exposure-response relationship.

-

Combination Therapies: Exploring the synergistic effects of this compound with other targeted therapies or conventional chemotherapies could lead to more effective treatment strategies.

-

Clinical Evaluation: The promising preclinical data warrant the progression of this compound or optimized analogs into clinical trials to assess their safety and efficacy in cancer patients.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound would be crucial for patient stratification in future clinical studies.

References

- 1. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Selective inhibition of c-Myc/Max dimerization by a pyrazolo[1,5-a]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

Introduction to c-Myc and its Interaction with Max

An in-depth technical guide on the structural basis of Mycro3 binding to c-Myc is not feasible at this time due to a lack of publicly available high-resolution structural data from techniques like X-ray crystallography or NMR spectroscopy that specifically detail the direct interaction between this compound and c-Myc.

However, based on the available scientific literature, it is understood that this compound functions as an inhibitor of the protein-protein interaction between c-Myc and its obligate binding partner, Max.[1][2][3] This guide will, therefore, focus on the structural basis of the c-Myc/Max interaction as the target of this compound and provide a comprehensive overview of the methodologies that would be employed to characterize such an interaction.

The c-Myc proto-oncogene is a transcription factor that plays a pivotal role in regulating cell proliferation, growth, and apoptosis.[4][5] Its dysregulation is implicated in a majority of human cancers, making it a prime target for therapeutic intervention.[2] c-Myc is an intrinsically disordered protein for much of its structure, lacking the defined binding pockets often targeted by small molecule inhibitors.[2][6]

c-Myc exerts its transcriptional control by forming a heterodimer with the Max protein (Myc-associated factor X).[5][7] This dimerization is mediated by their respective basic helix-loop-helix leucine zipper (bHLH-LZ) domains.[8][9] The c-Myc/Max heterodimer binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, thereby activating their transcription.[4][7] The formation of this heterodimer is essential for c-Myc's oncogenic activity.[9][10] Consequently, inhibiting the c-Myc/Max interaction is a key therapeutic strategy.

The c-Myc/Max Dimerization Interface as a Therapeutic Target

The bHLH-LZ domain of both c-Myc and Max is the critical region for their dimerization and subsequent DNA binding. This interface represents the target for inhibitors like this compound. The structural features of this domain are crucial for understanding how a small molecule might disrupt this interaction. The leucine zipper motifs of both proteins form a coiled-coil structure that stabilizes the heterodimer. The basic regions of the dimer are responsible for making contact with the DNA E-box sequence.

This compound: An Inhibitor of the c-Myc/Max Interaction

This compound is a small molecule that has been identified as an inhibitor of the c-Myc/Max protein-protein interaction.[1] By disrupting this interaction, this compound can selectively reduce the viability of cancer cells that are dependent on c-Myc.[1]

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Parameter | Value | Cell Lines/System | Reference |

| IC50 (c-Myc/Max Interaction) | 40 µM | In vitro assay | [1] |

| IC50 (Max Dimerization) | 88 µM | In vitro assay | [1] |